![molecular formula C10H9N3O2S B5375793 N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5375793.png)
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, also known as CTX-0294885, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the oxadiazole class of compounds, which have been found to have a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many proteins that are important in cancer cell growth and survival. Inhibition of HSP90 by N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide leads to the degradation of these proteins, resulting in cancer cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and decrease pain. It has also been found to have minimal toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for further preclinical and clinical development as an anticancer agent. However, one limitation of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is its relatively low solubility in water, which may make it difficult to formulate for use in humans.
Future Directions
There are several future directions for the study of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One area of research could be the development of more soluble analogs of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide that may be more suitable for use in humans. Another area of research could be the investigation of the potential use of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in combination with other anticancer agents to enhance its anticancer activity. Additionally, the potential use of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in other disease areas, such as inflammation and pain, could also be explored.
Synthesis Methods
The synthesis of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylamine and phosphorous oxychloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,2,4-oxadiazole to yield N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively straightforward process.
Scientific Research Applications
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use as a therapeutic agent in several disease areas, including cancer, inflammation, and pain. In preclinical studies, N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been found to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
properties
IUPAC Name |
N-cyclopropyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(11-6-3-4-6)10-12-8(13-15-10)7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBWYEYUSAUXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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